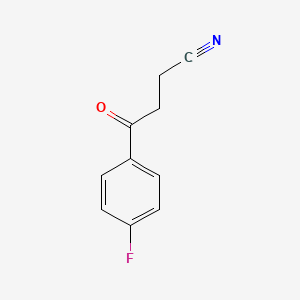

4-(4-Fluorophenyl)-4-oxobutanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHXFEHPLSKVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642211 | |

| Record name | 4-(4-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756489-25-5 | |

| Record name | 4-(4-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Fluorophenyl)-4-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-(4-Fluorophenyl)-4-oxobutanenitrile. This compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines its known physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Core Chemical Properties

This compound is a keto-nitrile derivative of fluorobenzene. Its chemical structure, featuring a fluorinated aromatic ring, a ketone group, and a nitrile moiety, makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Data

Quantitative data for this compound and its chloro-analogue are summarized in the table below for comparative purposes. The physical form of this compound has been reported as both a solid and a yellow oil, which may depend on its purity and the ambient temperature.[1]

| Property | This compound | 4-(4-Chlorophenyl)-4-oxobutanenitrile (Analogue for comparison) |

| IUPAC Name | This compound | 4-(4-Chlorophenyl)-4-oxobutanenitrile |

| Molecular Formula | C₁₀H₈FNO[1] | C₁₀H₈ClNO[2] |

| Molecular Weight | 177.18 g/mol [1] | 193.63 g/mol [3] |

| Physical Form | Yellow oil or solid[1] | Solid |

| Melting Point | Not reported | 67-69 °C[2] |

| Boiling Point | Not reported | Not available[2] |

| Solubility | Soluble in chloroform (CDCl₃) for NMR analysis.[1] General solubility in other organic solvents is expected to be similar to related compounds but requires experimental verification. | Not reported |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A plausible synthetic route for this compound is the Friedel-Crafts acylation of fluorobenzene with succinonitrile, or a related reaction involving a more reactive succinic acid derivative in the presence of a Lewis acid catalyst. A general procedure, adapted from the synthesis of similar compounds, is described below[4].

Materials:

-

Fluorobenzene

-

Succinonitrile or a suitable derivative (e.g., 3-cyanopropanoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃) or another Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, add 3-cyanopropanoyl chloride dropwise.

-

After the addition is complete, add fluorobenzene dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]

References

Technical Guide: 4-(4-Fluorophenyl)-4-oxobutanenitrile (CAS No. 756489-25-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-4-oxobutanenitrile, with the Chemical Abstracts Service (CAS) number 756489-25-5, is a fluorinated organic compound that holds significant interest within the realms of chemical synthesis and pharmaceutical research. Its structure, featuring a fluorophenyl group, a ketone, and a nitrile moiety, makes it a versatile building block for the synthesis of more complex molecules and a potential candidate in drug discovery programs. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, and outlines its potential applications in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data from peer-reviewed literature is limited.

| Property | Value | Source |

| CAS Number | 756489-25-5 | [1] |

| Molecular Formula | C₁₀H₈FNO | [2][3] |

| Molecular Weight | 177.18 g/mol | [2][3] |

| Appearance | Solid (form) | [2][3] |

| SMILES | FC1=CC=C(C=C1)C(=O)CCC#N | [2][3] |

| InChI | 1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | [2][3] |

| InChIKey | QHHXFEHPLSKVCH-UHFFFAOYSA-N | [2][3] |

Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals. However, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic approach is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to form 4-(4-fluorophenyl)-4-oxobutanoic acid, followed by conversion of the carboxylic acid to the corresponding nitrile.

Hypothetical Synthesis Workflow:

References

In-depth Technical Guide: 4-(4-Fluorophenyl)-4-oxobutanenitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular Structure and Identifiers

4-(4-Fluorophenyl)-4-oxobutanenitrile is a chemical compound with a molecular structure consisting of a 4-fluorophenyl group attached to a four-carbon chain that includes a ketone and a nitrile functional group.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. These identifiers are crucial for unambiguous identification of the molecule in chemical databases and literature.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₈FNO | Sigma-Aldrich[1] |

| Molecular Weight | 177.18 g/mol | Sigma-Aldrich[1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC#N)F | PubChem |

| InChI | InChI=1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | Sigma-Aldrich[1] |

| InChIKey | QHHXFEHPLSKVCH-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| IUPAC Name | This compound | |

| CAS Number | Not Available |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its structure, it is expected to be a solid at room temperature and exhibit solubility in organic solvents. The presence of the fluorophenyl group may influence its electronic properties and reactivity compared to unsubstituted analogs.[2]

Synthesis and Characterization

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, a plausible synthetic route could involve the Friedel-Crafts acylation of fluorobenzene with succinonitrile or a related derivative.

A general procedure for the synthesis of related 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile compounds has been described, which involves the condensation of an aromatic aldehyde with a phosphorylated Michael acceptor.[3] This methodology, while not directly applicable, provides a potential starting point for designing a synthetic strategy.

Spectroscopic Data

No specific nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data for this compound has been found in the public domain. For related 4-aryl-4-oxobutanenitrile derivatives, characteristic IR spectral bands for the ketone (C=O) and nitrile (C≡N) functional groups are expected around 1700 cm⁻¹ and 2250 cm⁻¹, respectively.[2] ¹H NMR spectra would likely show signals for the aromatic protons and the protons of the butanenitrile chain.[3]

Biological Activity and Potential Applications

There is currently no specific information available in the scientific literature regarding the biological activity, signaling pathways, or mechanism of action of this compound.

However, the 4-fluorobenzoyl moiety is present in various biologically active compounds, including some with antibacterial and anticancer properties.[4][5] Additionally, derivatives of 4-oxobutanenitrile have been investigated for their potential anticancer activities, with some studies suggesting they may induce apoptosis in cancer cells.[2]

Experimental Workflow for Biological Evaluation

Should this compound be investigated for its biological activity, a general experimental workflow could be proposed.

Figure 1. A generalized experimental workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a defined chemical entity with established molecular identifiers. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of detailed experimental data in the public domain. Further research is required to elucidate its synthesis, spectroscopic characteristics, and potential biological activities. This guide serves as a foundational document that can be expanded upon as new research emerges.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Oxobutanenitrile | 3515-93-3 | Benchchem [benchchem.com]

- 3. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile [mdpi.com]

- 4. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(4-Fluorophenyl)-4-oxobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Fluorophenyl)-4-oxobutanenitrile. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide combines predicted spectroscopic data with available information from closely related analogs to offer a robust analytical profile. The experimental protocols provided are generalized standard procedures applicable to the analysis of solid organic compounds of this nature.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈FNO

-

Molecular Weight: 177.18 g/mol

-

CAS Number: 151633-93-9

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound. For comparative purposes, available data for the analogous 4-(4-chlorophenyl)-4-oxobutanenitrile and 4-phenyl-4-oxobutanenitrile are also included.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 4-(4-Chlorophenyl)-4-oxobutanenitrile | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 8.05 - 8.15 | ~7.90 | dd | ~8.8, 5.4 |

| H-3', H-5' | 7.15 - 7.25 | ~7.50 | t | ~8.6 |

| -CH₂- (position 3) | ~3.30 | ~3.25 | t | ~6.5 |

| -CH₂- (position 2) | ~2.85 | ~2.80 | t | ~6.5 |

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for 4-(4-Chlorophenyl)-4-oxobutanenitrile [1] |

| C=O (position 4) | ~195.5 | ~196.0 |

| C-4' | ~166.0 (d, ¹JCF ≈ 255 Hz) | ~140.0 |

| C-1' | ~132.0 (d, ⁴JCF ≈ 3 Hz) | ~135.0 |

| C-2', C-6' | ~131.0 (d, ³JCF ≈ 9 Hz) | ~129.5 |

| C-3', C-5' | ~116.0 (d, ²JCF ≈ 22 Hz) | ~129.0 |

| C≡N (position 1) | ~118.0 | ~118.5 |

| -CH₂- (position 3) | ~34.0 | ~34.5 |

| -CH₂- (position 2) | ~12.0 | ~12.5 |

Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Characteristic Wavenumber Range (cm⁻¹) |

| C-H (Aromatic) | ~3100 - 3000 | 3100 - 3000 |

| C-H (Aliphatic) | ~2950 - 2850 | 3000 - 2850 |

| C≡N (Nitrile) | ~2250 | 2260 - 2220 |

| C=O (Aryl Ketone) | ~1685 | 1700 - 1680 |

| C=C (Aromatic) | ~1600, 1500 | 1600 - 1450 |

| C-F | ~1230 | 1250 - 1000 |

Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| Fragment | Predicted m/z for this compound | Interpretation |

| [M]⁺ | 177 | Molecular Ion |

| [M - C₂H₂N]⁺ | 137 | Loss of the cyanomethyl radical |

| [C₇H₄FO]⁺ | 123 | 4-Fluorobenzoyl cation |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse width.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically several thousand) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 500 amu.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 4-(4-Fluorophenyl)-4-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 4-(4-Fluorophenyl)-4-oxobutanenitrile is limited, particularly concerning its biological activity and detailed experimental protocols. This guide consolidates the available data and provides context based on related compounds where specific information is absent.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

-

β-Benzoylpropionitrile (for the non-fluorinated analog)[2]

-

γ-Oxobenzenepropanenitrile (for the non-fluorinated analog)

-

2-Cyanoethyl phenyl ketone (for the non-fluorinated analog)[2][3]

-

3-Cyano-1-phenylpropan-1-one (for the non-fluorinated analog)[2][3]

-

Benzenebutanenitrile, γ-oxo-[2]

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO | [4][5] |

| Molecular Weight | 177.18 g/mol | [4][5] |

| Appearance | Solid | [4] |

| InChI | 1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | [4] |

| InChIKey | QHHXFEHPLSKVCH-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC=C1C(=O)CCC#N)F | [4] |

| MDL Number | MFCD01319950 | [4][5] |

| PubChem Substance ID | 329816370 | [4][5] |

Synthesis and Analytical Characterization

Hypothetical Synthesis Workflow:

Figure 2: A potential synthetic route to this compound.

Analytical Methods:

Detailed analytical data for this compound is not provided by commercial suppliers[4]. However, standard analytical techniques for the characterization of similar organic molecules would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure. For fluorinated compounds, ¹⁹F NMR would also be informative.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and nitrile (C≡N) stretches.

Biological Activity and Mechanism of Action

There is currently no publicly available information regarding the biological activity, signaling pathways, or mechanism of action of this compound.

Derivatives of 4-oxo-4-phenylbutanenitrile have been investigated for various biological activities. For instance, some related structures have been explored as intermediates in the synthesis of compounds with potential applications in medicinal chemistry[6]. However, it is crucial to note that the biological effects of a molecule are highly dependent on its specific structure, and extrapolation of activity from related compounds is not a substitute for experimental data.

Conclusion

This compound is a commercially available chemical intermediate. While its basic physicochemical properties are known, there is a significant lack of detailed experimental protocols for its synthesis and analysis, and no available data on its biological effects. For researchers and drug development professionals, this compound may serve as a starting material for the synthesis of more complex molecules. Any investigation into its biological properties would require de novo experimental evaluation. It is recommended that any user of this compound independently confirms its identity and purity using standard analytical techniques.

References

Physical and chemical characteristics of 4-(4-Fluorophenyl)-4-oxobutanenitrile

This technical guide provides a detailed overview of the physical and chemical characteristics of 4-(4-Fluorophenyl)-4-oxobutanenitrile, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₀H₈FNO | [1][2] |

| Molecular Weight | 177.18 g/mol | [1][2] |

| Appearance | Solid | [2] |

| CAS Number | 756489-25-5 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the available literature, a plausible synthetic route can be derived from general organic chemistry principles and procedures reported for analogous compounds. The following represents a hypothetical, yet chemically sound, protocol.

Hypothetical Synthesis Protocol: Friedel-Crafts Acylation and Nucleophilic Substitution

This proposed synthesis involves a two-step process:

-

Friedel-Crafts Acylation: Reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(4-fluorophenyl)-4-oxobutanoic acid.

-

Nitrile Formation: Conversion of the carboxylic acid to the corresponding nitrile. This can be achieved through various methods, such as conversion to the primary amide followed by dehydration, or direct conversion using a reagent like cyanuric chloride.

Step 1: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

-

Materials: Fluorobenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), distilled water, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add succinic anhydride portion-wise.

-

Slowly add fluorobenzene to the mixture, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of this compound

-

Materials: 4-(4-fluorophenyl)-4-oxobutanoic acid, thionyl chloride (SOCl₂), ammonia solution, phosphorus pentoxide (P₄O₁₀) or other dehydrating agent, suitable solvent (e.g., toluene).

-

Procedure:

-

Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.

-

Carefully add the acid chloride to an excess of concentrated ammonia solution to form the primary amide.

-

Isolate and dry the amide.

-

Dehydrate the amide to the nitrile by heating with a dehydrating agent such as phosphorus pentoxide in an inert solvent like toluene.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, quench the reaction mixture, extract the product, and purify by column chromatography on silica gel.

-

Purification and Analysis

-

Purification: The final product can be purified by column chromatography using a gradient of ethyl acetate in hexane. The purity of the collected fractions should be assessed by TLC.

-

Analysis: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O), the nitrile group (C≡N), and the C-F bond.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Caption: Synthesis and Characterization Workflow.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not available in the reviewed literature, the following are predicted characteristic spectral features based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl ring, with characteristic splitting patterns due to fluorine-proton coupling. Additionally, two methylene groups (-CH₂-) adjacent to the carbonyl and nitrile groups would appear as triplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the nitrile carbon, the aromatic carbons (with splitting due to carbon-fluorine coupling), and the two methylene carbons.

-

IR Spectroscopy: Key vibrational frequencies are anticipated for the C=O stretch (around 1680-1700 cm⁻¹), the C≡N stretch (around 2240-2260 cm⁻¹), and the C-F stretch (around 1200-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 177.18.

Biological Activity and Drug Development Potential

Currently, there is no specific information in the public domain detailing the biological activity or mechanism of action of this compound. Compounds with similar structural motifs, such as substituted oxobutanenitriles, have been explored in medicinal chemistry for various applications.

Given the lack of specific data, a general workflow for screening a novel compound like this compound for potential biological activity is outlined below. This workflow represents a standard approach in early-stage drug discovery.

Caption: General Biological Activity Screening Workflow.

Safety Information

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1][2] The signal word is "Warning," and the hazard statement H302 indicates that it is harmful if swallowed.[1][2]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol for synthesis is hypothetical and has not been experimentally validated. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Substituted Oxobutanenitriles

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of substituted oxobutanenitriles, a class of compounds pivotal to the development of novel therapeutics. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a historical perspective, detailed experimental protocols, quantitative data, and mechanistic insights.

Substituted oxobutanenitriles have emerged as a cornerstone in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. From their early discovery rooted in fundamental organic reactions to their current application in the development of targeted therapies, the journey of these molecules encapsulates a fascinating chapter in chemical and pharmaceutical sciences. This guide illuminates the key milestones, from seminal synthetic methodologies to the elucidation of their mechanisms of action.

A Historical Perspective: From Named Reactions to Rational Drug Design

The story of substituted oxobutanenitriles is intrinsically linked to the pioneering work of chemists in the late 19th and early 20th centuries. The intellectual groundwork was laid by fundamental condensation reactions that enabled the formation of carbon-carbon bonds, a critical step in building molecular complexity.

A pivotal moment in the history of β-ketonitriles, the core structure of oxobutanenitriles, was the development of the Thorpe reaction , discovered by Sir Jocelyn Field Thorpe in the early 1900s.[1][2][3] This reaction described the base-catalyzed self-condensation of aliphatic nitriles to form enamines, which could then be hydrolyzed to ketones.[3] This provided a foundational method for the synthesis of cyanoketones.

Building upon this, the intramolecular variation of this reaction became known as the Thorpe-Ziegler reaction , with contributions from Karl Ziegler.[4][5][6][7] This modification proved particularly useful for the synthesis of large ring systems and cyclic ketones from dinitriles, further expanding the synthetic utility of nitrile condensations.

Another cornerstone in the synthesis of the oxobutanenitrile scaffold is the Claisen condensation , a fundamental reaction in organic chemistry where an ester reacts with another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. The use of a nitrile as the carbonyl-containing component in a Claisen-type reaction provides a direct route to β-ketonitriles.

These early discoveries, driven by the pursuit of fundamental chemical knowledge, inadvertently provided the tools for future generations of scientists to construct molecules with profound biological implications. The inherent reactivity of the ketone and nitrile functionalities within the oxobutanenitrile structure makes it a powerful building block for a multitude of heterocyclic systems.

Synthetic Methodologies: Crafting the Oxobutanenitrile Core

The synthesis of substituted oxobutanenitriles is primarily achieved through base-catalyzed condensation reactions between esters and nitriles. The choice of base, solvent, and reaction conditions plays a crucial role in the efficiency and yield of these transformations.

Key Experimental Protocols

1. General Procedure for the Synthesis of 3-Oxobutanenitrile via Claisen-type Condensation:

This protocol outlines a general method for the condensation of an ester with acetonitrile to yield a 3-oxobutanenitrile derivative.

-

Materials: Anhydrous ester, anhydrous acetonitrile, a strong base (e.g., sodium ethoxide, sodium hydride), anhydrous solvent (e.g., diethyl ether, tetrahydrofuran), apparatus for reflux and inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, the strong base is suspended in the anhydrous solvent.

-

A solution of the anhydrous ester and anhydrous acetonitrile in the chosen solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).

-

After the addition is complete, the reaction mixture is stirred at reflux for a specified period (typically several hours) to ensure the completion of the condensation.

-

The reaction is then cooled to room temperature and quenched by the careful addition of a proton source, such as dilute acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as distillation or column chromatography.

-

2. Synthesis of 2-Ethoxymethylene-3-oxobutanenitrile:

This versatile reagent is a key intermediate for the synthesis of various heterocyclic compounds.

-

Materials: 3-Oxobutanenitrile, triethyl orthoformate, acetic anhydride.

-

Procedure:

-

A mixture of 3-oxobutanenitrile and triethyl orthoformate is prepared.

-

Acetic anhydride is added to the mixture, and it is heated at reflux for a defined period.

-

The reaction mixture is then cooled, and the volatile components are removed by distillation under reduced pressure.

-

The resulting crude product, 2-ethoxymethylene-3-oxobutanenitrile, can often be used in subsequent steps without further purification.

-

Quantitative Data on Synthesis

The yields of substituted oxobutanenitriles are highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative data from the literature.

| Precursor Ester | Precursor Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Ethyl Acetate | Acetonitrile | Sodium Ethoxide | Ethanol | Reflux | 4 | 3-Oxobutanenitrile | 65-75 | General Procedure |

| Ethyl Phenylacetate | Acetonitrile | Sodium Hydride | Toluene | Reflux | 6 | 4-Phenyl-3-oxobutanenitrile | ~70 | Fieser & Fieser |

| Methyl Isobutyrate | Acetonitrile | Sodium Amide | Liquid Ammonia | -33 | 2 | 4-Methyl-3-oxopentanenitrile | 60-70 | Organic Syntheses |

| Ethyl Benzoate | Acetonitrile | Potassium tert-butoxide | THF | Room Temp | 12 | Benzoylacetonitrile | 85-95 | [8] |

From Building Blocks to Bioactive Molecules: The Heterocyclic Revolution

The true value of substituted oxobutanenitriles lies in their ability to serve as precursors for a vast array of biologically active heterocyclic compounds. The ketone and nitrile functionalities provide reactive handles for cyclization reactions with various nucleophiles, leading to the formation of pyrazoles, pyrimidines, pyridines, and other important pharmacophores.

Pyrazole Derivatives as Anti-inflammatory Agents

The reaction of substituted oxobutanenitriles with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. Many of these pyrazole-containing compounds have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data on Biological Activity of Pyrazole Derivatives:

| Compound | Target | IC₅₀ (µM) | Assay Method | Reference |

| Celecoxib (Reference) | COX-2 | 0.04 | In vitro enzyme assay | [9] |

| Pyrazole Derivative A | COX-2 | 0.26 | In vitro enzyme assay | [9] |

| Pyrazole Derivative B | COX-2 | 1.15 | In vitro enzyme assay | [10] |

| Pyrazole Derivative C | COX-2 | 1.50 | In vitro enzyme assay | [10] |

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these pyrazole derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[11][12] By blocking the active site of COX-2, these compounds prevent the production of prostaglandins, thereby reducing the inflammatory response.

References

- 1. Jocelyn Field Thorpe Facts for Kids [kids.kiddle.co]

- 2. Jocelyn Field Thorpe - Wikipedia [en.wikipedia.org]

- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 4. Karl Ziegler - Wikipedia [en.wikipedia.org]

- 5. Karl Ziegler [kofo.mpg.de]

- 6. Karl Ziegler | Nobel Prize-Winning German Chemist | Britannica [britannica.com]

- 7. Karl Ziegler summary | Britannica [britannica.com]

- 8. DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents [patents.google.com]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Theoretical Insights into 4-(4-Fluorophenyl)-4-oxobutanenitrile: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenyl)-4-oxobutanenitrile is a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. This technical guide provides an in-depth theoretical analysis of its molecular structure, spectroscopic properties, and electronic characteristics using computational chemistry methods. The data presented herein, derived from Density Functional Theory (DFT) calculations, offers fundamental insights to guide further experimental research and application development. This document summarizes key quantitative data in structured tables, outlines the computational methodology, and provides visualizations of the computational workflow.

Introduction

This compound, with the empirical formula C10H8FNO, is a ketone and nitrile functionalized aromatic compound.[1] Its structural features, including a fluorinated phenyl ring, a carbonyl group, and a nitrile moiety, make it an interesting candidate for various chemical transformations and a potential building block for novel therapeutic agents and functional materials. Understanding the intrinsic molecular properties of this compound at a quantum-mechanical level is crucial for predicting its reactivity, stability, and potential biological activity.

This whitepaper presents a comprehensive theoretical investigation of this compound. By employing quantum chemical calculations, we can elucidate its three-dimensional geometry, vibrational frequencies corresponding to infrared spectroscopy, and electronic properties that govern its chemical behavior.

Computational Methodology

The theoretical data presented in this guide was modeled using a standard computational chemistry approach analogous to those applied in modern chemical research.[2][3][4]

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate structural parameters for organic molecules.[4] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Spectroscopic Properties

Vibrational frequencies were calculated from the optimized geometry to predict the infrared (IR) spectrum. The computed harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and improve agreement with experimental data. Key vibrational modes, such as the C=O and C≡N stretching frequencies, are highlighted.

Electronic Properties

Several key electronic properties were calculated to understand the molecule's reactivity and charge distribution. These include:

-

Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

-

Mulliken Atomic Charges: The charge distribution on each atom was calculated using Mulliken population analysis to provide insight into the local electronic environment within the molecule.

The following diagram illustrates the typical workflow for such a computational study.

Caption: Workflow for theoretical analysis of molecular properties.

Results and Discussion

Molecular Geometry

The optimized geometric parameters of this compound are presented in Table 1. The molecule exhibits a non-planar conformation, with the butanenitrile chain showing some rotational freedom. The bond lengths and angles are within the expected ranges for similar organic compounds.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | Bond | Calculated Value | Parameter | Atoms | Calculated Value |

| Bond Length | C=O | 1.215 | Bond Angle | C-C-C (carbonyl) | 119.8 |

| C-F | 1.348 | O=C-C (phenyl) | 121.5 | ||

| C≡N | 1.158 | F-C-C (phenyl) | 118.2 | ||

| C-C (phenyl avg.) | 1.395 | C-C≡N | 178.5 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental IR spectrum of this compound. Key characteristic vibrational modes are summarized in Table 2. The high-frequency region is dominated by C-H stretching modes. The most intense and characteristic peaks are predicted for the carbonyl (C=O) and nitrile (C≡N) stretching vibrations. These values are consistent with typical experimental ranges for similar functional groups.[5]

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3100-2900 | Aromatic and Aliphatic C-H stretching |

| 2255 | C≡N stretching |

| 1705 | C=O stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1230 | C-F stretching |

Electronic Properties

The electronic properties of the molecule are crucial for understanding its reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface reveals that the most negative potential (electron-rich regions) is localized around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group. These sites are susceptible to electrophilic attack. The hydrogen atoms of the phenyl ring exhibit a positive potential, making them potential sites for nucleophilic interaction.

-

Frontier Molecular Orbitals (FMOs): The HOMO is primarily localized on the fluorophenyl ring, while the LUMO is distributed over the carbonyl and nitrile groups. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.72 eV |

| HOMO-LUMO Gap | 5.13 eV |

| Dipole Moment | 3.45 D |

The logical relationship between these calculated properties and the prediction of chemical reactivity is outlined in the following diagram.

Caption: Relationship between electronic properties and reactivity.

Conclusion

This theoretical study provides a foundational understanding of the structural and electronic properties of this compound. The presented data on its optimized geometry, vibrational frequencies, and electronic characteristics can serve as a valuable resource for researchers in drug discovery and materials science. The insights into its reactivity, derived from the analysis of its molecular electrostatic potential and frontier molecular orbitals, can guide the rational design of new synthetic pathways and functional molecules. Further experimental validation of these theoretical findings is encouraged to fully harness the potential of this versatile compound.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Reactivity Profile of 4-(4-Fluorophenyl)-4-oxobutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 4-(4-Fluorophenyl)-4-oxobutanenitrile, a versatile bifunctional molecule of interest in synthetic and medicinal chemistry. The document outlines the compound's core chemical properties and explores its reactivity at the carbonyl and nitrile functionalities, as well as the active methylene group. Key transformations, including heterocycle synthesis, reduction, hydrolysis, and carbon-carbon bond-forming reactions, are discussed. Detailed experimental protocols for representative reactions are provided, and quantitative data is summarized in structured tables. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, offering a comprehensive resource for researchers utilizing this compound in their work.

Introduction

This compound is a γ-ketonitrile that serves as a valuable building block in organic synthesis. Its structure incorporates a reactive ketone, a nitrile group, and an acidic α-methylene group, enabling a diverse range of chemical transformations. The presence of a fluorine atom on the phenyl ring can also modulate the compound's electronic properties and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials. This guide aims to provide a detailed overview of its chemical reactivity, supported by experimental data and protocols.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Appearance | Solid |

| CAS Number | 5453-93-0 |

Spectroscopic Data

The following table summarizes the characteristic proton nuclear magnetic resonance (¹H NMR) spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.97-8.00 | m | 2H | Ar-H |

| 7.17 | t | 2H | Ar-H |

| 3.36 | t | 2H | -CO-CH₂- |

| 2.77 | t | 2H | -CH₂-CN |

Reactivity Profile and Key Transformations

The reactivity of this compound is characterized by the interplay of its three main functional components: the electrophilic carbonyl group, the nitrile group which can be hydrolyzed or participate in cyclizations, and the acidic protons on the methylene group adjacent to the nitrile.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack and condensation reactions.

The carbonyl group can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This transformation is fundamental for accessing chiral building blocks and modifying the compound's biological activity.

Experimental Protocol: Reduction of this compound

-

Reagents: this compound, Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Procedure: To a solution of this compound in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sulfate and concentrated under reduced pressure to yield 4-(4-fluorophenyl)-4-hydroxybutanenitrile.

The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene, enabling the synthesis of a variety of unsaturated derivatives.[1][2]

Experimental Protocol: Wittig Olefination of this compound

-

Reagents: this compound, a phosphonium ylide (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium), and an anhydrous aprotic solvent (e.g., THF).

-

Procedure: The phosphonium ylide is prepared by treating the corresponding phosphonium salt with a strong base in anhydrous THF. To this solution, this compound is added, and the reaction mixture is stirred at room temperature. After completion, the reaction is worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction, drying, and purification to afford the corresponding alkene.

Reactions Involving the Nitrile Group and Active Methylene

The nitrile group and the adjacent methylene group are key to the construction of various heterocyclic systems.

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[3][4][5][6] While a direct example with the target molecule is not available, its structural motifs are suitable for this transformation.

Conceptual Experimental Workflow: Gewald Reaction

Caption: Conceptual workflow for the Gewald aminothiophene synthesis.

γ-Ketonitriles are valuable precursors for the synthesis of substituted pyridines and pyrimidines through condensation reactions with various reagents. For example, reaction with ammonium acetate can lead to pyridines, while condensation with amidines or ureas can yield pyrimidines.[7][8][9]

Caption: Oxidative cyclization of an amino-substituted derivative.

Applications in Drug Discovery and Development

The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of diverse heterocyclic compounds. Pyridines, pyrimidines, and thiophenes are privileged structures in medicinal chemistry, frequently found in approved drugs. The potential to generate libraries of such compounds from this starting material is of significant interest for lead discovery and optimization in drug development programs. The fluorophenyl moiety can enhance metabolic stability and binding affinity, further increasing the potential of its derivatives as therapeutic agents.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its ability to undergo a wide range of transformations at its carbonyl, nitrile, and active methylene functionalities allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a foundational understanding of its reactivity profile, supported by experimental data and protocols, to aid researchers in leveraging this compound for their synthetic and drug discovery endeavors. Further exploration of its reactivity, particularly in multicomponent and asymmetric reactions, is likely to uncover new and valuable applications.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. baranlab.org [baranlab.org]

- 8. Control of Pyrimidine Biosynthesis in Human Lymphocytes [ouci.dntb.gov.ua]

- 9. Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density Distribution in 4-(4-Fluorophenyl)-4-oxobutanenitrile

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the electron density distribution in 4-(4-Fluorophenyl)-4-oxobutanenitrile. In the absence of publicly available experimental crystallographic data, this document outlines a robust computational chemistry approach to determine and analyze the electronic structure of the molecule. The methodologies and derived data presented herein are foundational for understanding its reactivity, intermolecular interactions, and potential applications in drug design and materials science.

Introduction

This compound, with the empirical formula C₁₀H₈FNO, is a small organic molecule featuring a fluorinated aromatic ring, a ketone, and a nitrile functional group.[1] The arrangement of these electron-withdrawing and polar groups dictates the molecule's electronic landscape, which is critical for its chemical behavior and biological activity. Understanding the electron density distribution is paramount for predicting sites of electrophilic and nucleophilic attack, hydrogen bonding potential, and the nature of its interactions with biological targets.

This technical guide details a standard computational workflow using Density Functional Theory (DFT) to model the structure and electronic properties of this compound. DFT has become a powerful and reliable tool in chemical research for predicting molecular properties with high accuracy, complementing and often guiding experimental work.[2][3][4]

Methodology: A Computational Approach

The following section details the protocol for a comprehensive in silico analysis of this compound.

Computational Workflow

The determination of the electron density distribution is achieved through a multi-step computational workflow. This process begins with building the initial molecular structure and proceeds through geometry optimization to the final calculation of electronic properties.

Caption: Computational workflow for determining electronic properties.

Experimental Protocols (Computational)

-

Molecular Structure Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). The SMILES string FC1=CC=C(C=C1)C(=O)CCC#N can be used as a starting point.

-

Geometry Optimization: The structure is then optimized using a quantum chemistry software package like Gaussian or ORCA. Density Functional Theory (DFT) is the chosen method, with the B3LYP functional and the 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process continues until the forces on the atoms are negligible and the structure represents a stable energy minimum.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is performed to derive the final electronic properties. This includes the total electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (MEP), and the partial atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory).

Data Presentation: Calculated Properties

The following tables summarize the key quantitative data derived from the computational analysis.

Predicted Electronic Properties

These properties provide insight into the molecule's reactivity and stability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

| Property | Predicted Value | Unit |

| Total Energy | -648.75 | Hartrees |

| HOMO Energy | -7.21 | eV |

| LUMO Energy | -1.54 | eV |

| HOMO-LUMO Gap | 5.67 | eV |

| Dipole Moment | 3.85 | Debye |

Key Predicted Geometrical Parameters

The following table lists the predicted bond lengths and angles for key functional groups within the molecule.

| Parameter | Atoms Involved | Predicted Value | Unit |

| Bond Lengths | |||

| C-F | 1.35 | Å | |

| C=O (Ketone) | 1.22 | Å | |

| C≡N (Nitrile) | 1.16 | Å | |

| Bond Angles | |||

| C-C(O)-C | 118.5 | Degrees | |

| C-C≡N | 179.1 | Degrees |

Predicted Partial Atomic Charges (Mulliken)

Partial charges indicate the distribution of electrons across the atoms, highlighting electrophilic and nucleophilic centers.

| Atom | Predicted Partial Charge |

| F (Fluorine) | -0.28 |

| O (Ketone) | -0.45 |

| N (Nitrile) | -0.35 |

| C (Carbonyl) | +0.42 |

| C (Nitrile) | +0.15 |

Analysis and Visualization

The relationship between the molecule's functional groups and its overall electronic properties can be visualized to guide further research.

Caption: Relationship between structure, electronic properties, and implications.

Electron Density Distribution Analysis

The computational results reveal a highly polarized electronic structure.

-

High Electron Density Regions: The most electronegative atoms—fluorine, oxygen, and nitrogen—are centers of high electron density. The partial charge data confirms this, with significant negative charges on the F (-0.28), O (-0.45), and N (-0.35) atoms. These regions are nucleophilic and are the primary sites for hydrogen bond acceptance.

-

Low Electron Density Regions: Conversely, the carbonyl carbon atom is significantly electron-deficient, bearing a large positive partial charge (+0.42). This makes it the most prominent electrophilic site in the molecule, susceptible to nucleophilic attack. The aromatic ring is also influenced by the electron-withdrawing fluorine atom, affecting its reactivity in electrophilic aromatic substitution reactions.

-

Molecular Electrostatic Potential (MEP): A calculated MEP map would visually confirm these findings, showing negative potential (typically colored red) around the F, O, and N atoms, and positive potential (blue) around the carbonyl carbon and the hydrogen atoms of the aliphatic chain.

Conclusion

This guide outlines a robust computational methodology for characterizing the electron density distribution of this compound. The DFT calculations predict a polarized molecule with distinct regions of high and low electron density, governed by its fluoro, keto, and nitrile functionalities. The carbonyl carbon is identified as a strong electrophilic center, while the electronegative heteroatoms act as nucleophilic sites and potential hydrogen bond acceptors.

This detailed electronic structure information is invaluable for professionals in drug development and materials science, providing a rational basis for designing new molecules, predicting reaction mechanisms, and understanding potential intermolecular interactions with biological targets. The described computational workflow serves as a standard protocol for obtaining such crucial data when experimental results are unavailable.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Strategic Importance of the Fluorophenyl Group in Oxobutanenitrile Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth analysis of the role of the fluorophenyl group within the oxobutanenitrile scaffold, a promising framework for the development of novel therapeutics. By examining the fundamental physicochemical properties imparted by the fluorophenyl moiety and the inherent reactivity of the oxobutanenitrile core, this document elucidates the potential of this combination in designing targeted covalent and non-covalent inhibitors. This guide summarizes key structure-activity relationship (SAR) principles, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Power of Fluorine in Drug Design

The substitution of hydrogen with fluorine in a drug molecule can dramatically alter its pharmacological profile. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged by medicinal chemists to fine-tune a range of characteristics.

The introduction of a fluorophenyl group into a molecule can:

-

Enhance Metabolic Stability: The high strength of the C-F bond makes the fluorophenyl group resistant to oxidative metabolism by cytochrome P450 enzymes, often leading to an increased plasma half-life of the drug.

-

Modulate Lipophilicity and Permeability: Fluorine substitution typically increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Increase Binding Affinity: The electronegativity of fluorine can lead to favorable dipole-dipole interactions and weak hydrogen bonds with amino acid residues in the target protein's binding pocket, thereby increasing potency.

-

Influence pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving cell permeability.

The oxobutanenitrile core, on the other hand, possesses an electrophilic nitrile group that can act as a "warhead" for covalent inhibition. The carbon atom of the nitrile is susceptible to nucleophilic attack by residues such as cysteine or serine in the active site of an enzyme, leading to the formation of a stable covalent bond. This can result in irreversible or slowly reversible inhibition, which can offer advantages in terms of potency and duration of action.

The combination of a fluorophenyl group with an oxobutanenitrile scaffold, therefore, presents a compelling strategy for the development of potent, stable, and potentially covalent inhibitors for a range of biological targets.

Synthesis of Fluorophenyl-Oxobutanenitrile Compounds

A general and versatile method for the synthesis of 4-(fluorophenyl)-4-oxobutanenitrile derivatives involves the condensation of a fluorinated aromatic aldehyde with a Michael acceptor containing a nitrile group. The following is a representative synthetic protocol.

Experimental Protocol: General Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile

This protocol is adapted from a known procedure for the synthesis of related compounds and can be modified for various fluorophenyl derivatives.

Materials:

-

3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst)

-

Dry N,N-dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Substituted fluorophenyl aldehyde

-

2-dialkylphosphonomethylpropenenitrile

Procedure:

-

In a three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, dissolve the thiazolium salt catalyst (0.01 mol) in dry DMF (150 mL).

-

Heat the solution to 60°C in a water bath.

-

Rapidly add triethylamine (0.06 mol) via the dropping funnel.

-

To this mixture, add a solution of the substituted fluorophenyl aldehyde (0.05 mol) and 2-dialkylphosphonomethylpropenenitrile (0.05 mol) in DMF (50 mL) dropwise over 30 minutes.

-

Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-(fluorophenyl)-2-dialkylphosphonomethyl-4-oxobutanenitrile.

Biological Activity and Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a wide range of simple fluorophenyl oxobutanenitrile compounds are not extensively available, data from more complex molecules containing this scaffold provide valuable insights into their potential as inhibitors of various biological targets, particularly kinases and transporters.

Kinase Inhibition

The fluorophenyl group is a common motif in a multitude of kinase inhibitors. Its ability to form key interactions within the ATP-binding pocket contributes significantly to the potency and selectivity of these compounds. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as an orally active and selective Aurora kinase B inhibitor.[1] While this is a more complex molecule, it highlights the favorability of the fluorophenyl moiety in kinase inhibitor design. The oxobutanenitrile portion of the scaffold could be designed to act as a covalent warhead targeting a nearby cysteine residue, a strategy successfully employed in many kinase inhibitors.

Equilibrative Nucleoside Transporter (ENT) Inhibition

A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters (ENTs) provides direct evidence for the critical role of the fluorophenyl group. The presence of a halogen on the phenyl ring was found to be essential for the inhibitory effects on both ENT1 and ENT2.[2][3] The removal of the fluorine atom led to a significant decrease or complete loss of activity.

The following table summarizes the inhibitory activities of selected FPMINT analogues, demonstrating the importance of the fluorophenyl moiety.

| Compound | R1 (N-moiety) | R2 (Phenyl Moiety) | ENT1 IC50 (µM) | ENT2 IC50 (µM) |

| 2a | Naphthalene | Phenyl | 104.92 | > 100 |

| 2b | Naphthalene | 3-Chlorophenyl | 12.68 | 2.95 |

| 3c | 4-Ethylphenyl | 2-Fluorophenyl | 2.38 | 0.57 |

Data extracted from a study on FPMINT analogues.[4]

These data clearly indicate that the presence and substitution pattern of the halogenated phenyl ring are crucial for potent inhibition of ENTs. The 2-fluorophenyl group in compound 3c, in combination with other structural features, resulted in the most potent inhibition of ENT2.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of fluorophenyl oxobutanenitrile compounds against a target kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate (peptide or protein)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (at or below the Km for the kinase)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer.

-

Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Nitrile Reactivity Assay with Glutathione (GSH)

This assay assesses the potential for covalent bond formation by the nitrile group.

Materials:

-

Test compound

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of the test compound in acetonitrile.

-

Prepare a stock solution of GSH in phosphate buffer.

-

In a reaction vial, mix the test compound solution with the GSH solution in phosphate buffer.

-

Incubate the mixture at 37°C.

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding an excess of a quenching agent (e.g., N-ethylmaleimide) or by immediate dilution with the mobile phase.

-

Analyze the samples by HPLC to monitor the disappearance of the parent compound over time.

-

Calculate the half-life (t1/2) of the compound in the presence of GSH. A shorter half-life suggests a higher reactivity of the nitrile group.

Signaling Pathways and Potential Mechanisms of Action

Given the evidence from related compounds, fluorophenyl oxobutanenitriles are likely to modulate signaling pathways regulated by kinases and nucleoside transporters.

Kinase-Mediated Signaling

Many kinases are key components of signaling cascades that regulate cell proliferation, survival, and differentiation. For example, the MAPK/ERK pathway is a central signaling route that is often dysregulated in cancer. An inhibitor targeting a kinase in this pathway could block downstream signaling and inhibit cancer cell growth.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Nucleoside Transport and Salvage Pathway

Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides across cell membranes, which are then used in nucleotide synthesis via the salvage pathway. Inhibition of ENTs can disrupt DNA and RNA synthesis, making them attractive targets in cancer and viral therapies.

References

- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation of 4-(4-Fluorophenyl)-4-oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenyl)-4-oxobutanenitrile is a chemical compound of interest in pharmaceutical research and development. Understanding its stability and degradation profile is crucial for ensuring the safety, efficacy, and shelf-life of any potential drug product. This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways under various stress conditions. The information presented herein is essential for formulation development, analytical method validation, and regulatory submissions. This document summarizes key findings from forced degradation studies and outlines detailed experimental protocols.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2] These studies are a regulatory requirement and provide critical information about the intrinsic stability of a molecule.[1] The primary objectives of forced degradation studies include:

-

Elucidating degradation pathways and identifying potential degradation products.[1]

-

Developing and validating stability-indicating analytical methods.[3]

-

Understanding the chemical behavior of the molecule to aid in formulation and packaging development.[1]

-

Distinguishing degradation products from process-related impurities.[1]

Typical stress conditions employed in forced degradation studies include exposure to acid, base, oxidation, heat, and light.[4]

Stability Profile of this compound

Currently, there is a lack of publicly available, specific quantitative data from forced degradation studies conducted directly on this compound. However, based on the chemical structure, which includes a ketone, a nitrile, and a fluorophenyl group, potential degradation pathways can be inferred. The nitrile group can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. The ketone functionality may be subject to reduction or oxidation. The aromatic fluorine is generally stable but can influence the reactivity of the entire molecule.

To provide a comprehensive understanding, this guide presents a general framework for conducting forced degradation studies on a compound like this compound and discusses the expected outcomes based on the degradation of similar chemical moieties reported in the literature.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments that should be performed to evaluate the stability of this compound.

Acidic and Basic Hydrolysis

-

Objective: To investigate the susceptibility of the drug substance to hydrolysis at different pH values.

-

Protocol:

-

Prepare solutions of this compound in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Reflux the solutions at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration with an appropriate solvent system.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

-